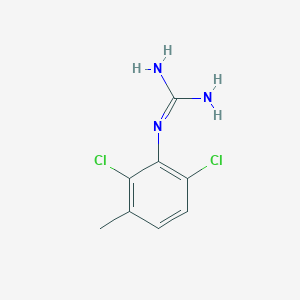

1-(2,6-Dichloro-3-methylphenyl)guanidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H9Cl2N3 |

|---|---|

Molecular Weight |

218.08 g/mol |

IUPAC Name |

2-(2,6-dichloro-3-methylphenyl)guanidine |

InChI |

InChI=1S/C8H9Cl2N3/c1-4-2-3-5(9)7(6(4)10)13-8(11)12/h2-3H,1H3,(H4,11,12,13) |

InChI Key |

QFNJWLRTAZXSDC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C=C1)Cl)N=C(N)N)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 1 2,6 Dichloro 3 Methylphenyl Guanidine

Pioneering Synthetic Routes to 1-(2,6-Dichloro-3-methylphenyl)guanidine

Early synthetic methods for aryl guanidines like this compound have traditionally relied on multi-step sequences, direct condensation reactions, and the use of activated guanidinylating agents.

Multi-Step Guanidinylation Approaches utilizing Aryl Precursors

Multi-step guanidinylation often begins with the corresponding aryl amine, 2,6-dichloro-3-methylaniline (B30944). googleapis.combiosynth.comchemicalbook.com This precursor can be transformed into the target guanidine (B92328) through a sequence of reactions. One common approach involves the reaction of the aniline (B41778) with a thiourea (B124793) derivative, followed by activation and subsequent reaction with an amine. Although versatile, these methods can be lengthy and may require harsh reaction conditions.

Another multi-step strategy involves the protection of the aniline's amino group, followed by a series of reactions to build the guanidine functionality, and a final deprotection step. For instance, the aniline can be first converted to a more reactive intermediate before the introduction of the guanidinyl moiety.

Direct Condensation Reactions with Guanidine Salts

A more direct approach involves the condensation of 2,6-dichloro-3-methylaniline with a guanidine salt, such as guanidine hydrochloride. This method, while seemingly straightforward, often requires high temperatures and can result in low yields due to the low nucleophilicity of the aryl amine. The reaction typically involves the displacement of a good leaving group from the guanidinylating agent by the aniline.

The synthesis of related compounds, such as (3-amino-2,6-dichlorobenzylideneamino)-guanidine dihydrochloride, has been achieved through the reduction of a nitro-substituted precursor, followed by treatment with guanidine. prepchem.com This highlights a potential pathway where a functionalized benzylideneamine guanidine could be a precursor to the target compound.

Employment of Activated Guanidinylation Reagents and Protected Guanidines

To overcome the limitations of direct condensation, activated guanidinylation reagents are frequently employed. These reagents are more electrophilic and readily react with less nucleophilic aryl amines. Examples of such reagents include N,N'-di-Boc-N''-triflylguanidine (Goodman's reagent), which allows for the direct guanidinylation of primary amines under relatively mild conditions. nih.gov The use of protected guanidines, such as those with Boc or Cbz protecting groups, facilitates the reaction and subsequent purification, with the protecting groups being removed in a final step. nih.govgoogle.com

Other activated reagents include S-methylisothioureas and pyrazole-carboxamidines. organic-chemistry.org The choice of reagent and protecting groups can be tailored to the specific substrate and desired reaction conditions. For example, N,N′-bis(ortho-chloro-Cbz)-S-methylisothiourea has been shown to be an effective guanidinylating agent. organic-chemistry.org The addition of a catalyst like DMAP can further accelerate these reactions. organic-chemistry.org

| Reagent Type | Example | Key Features |

| Protected Guanidines | N,N'-di-Boc-N''-triflylguanidine | Highly reactive, allows for mild reaction conditions. |

| Isothioureas | N,N′-bis(ortho-chloro-Cbz)-S-methylisothiourea | Effective for guanidinylation of various amines. |

| Pyrazole-carboxamidines | 4-benzyl-3,5-dimethyl-1H-pyrazole-1-carboxamidine | Enables one-step transformation of amines to unprotected guanidines. |

Advanced Synthetic Strategies and Process Optimization

Recent advancements in synthetic chemistry have focused on developing more efficient, environmentally friendly, and catalytic methods for the synthesis of guanidines.

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. youtube.commdpi.com This technology can significantly reduce reaction times, often from hours to minutes, and improve reaction yields and product purity. youtube.com In the context of guanidine synthesis, microwave irradiation can promote the condensation of anilines with guanidinylating agents, often under solvent-free or green solvent conditions. rsc.org The rapid and uniform heating provided by microwaves can overcome the activation energy barrier for the reaction, leading to a more efficient process. youtube.commdpi.com The synthesis of various heterocyclic compounds, including those with guanidine-like structures, has been successfully achieved using microwave assistance. nih.gov

Catalyst Development for Guanidine Formation and Functionalization

The development of catalysts for guanidine synthesis represents a significant step forward in terms of efficiency and atom economy. rsc.org Metal-based catalysts, including those based on zinc, titanium, and rare-earth metals, have been shown to effectively catalyze the addition of amines to carbodiimides, a common method for forming the guanidine linkage. researchgate.netacs.orgacs.org For example, complexes like [{(Me2N)C(NiPr)2}2Ti=N(2,6-Me2C6H3)] have been used as precatalysts for the guanylation of aromatic amines. acs.org

These catalytic systems often operate under mild conditions and can tolerate a wide range of functional groups. researchgate.net The mechanism of these catalytic reactions can vary, but they generally involve the activation of either the amine or the carbodiimide (B86325) by the metal center. acs.org Research is ongoing to develop even more active and selective catalysts for guanidine synthesis, including metal-free organocatalysts. acs.org

| Catalyst Type | Metal Center | Key Advantages |

| Imido Complexes | Titanium | Catalyzes guanylation of amines and transamination of guanidines. acs.org |

| Alkyl Complexes | Zinc | Commercially available and effective for amine addition to carbodiimides. researchgate.net |

| Amido Complexes | Rare-earth metals | Good catalysts for the guanylation of primary aromatic amines. acs.org |

Green Chemistry Principles in the Synthesis of Arylguanidines

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. rjpn.orgresearchgate.net When considering the synthesis of this compound, several green chemistry principles can be applied to enhance the sustainability of the process.

Key principles applicable to arylguanidine synthesis include:

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. greenchemistry-toolkit.org The reaction of an aniline with cyanamide (B42294), in principle, has a high atom economy as all atoms of the reactants are incorporated into the product.

Use of Safer Solvents and Auxiliaries: The choice of solvent can significantly impact the environmental footprint of a synthesis. greenchemistry-toolkit.org Exploring the use of greener solvents such as water, ethanol, or solvent-free conditions, potentially under microwave irradiation, could be a key area for greening the synthesis of arylguanidines. rsc.org

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. researchgate.net While the acid-mediated reaction with cyanamide uses a catalytic amount of acid, exploring other catalytic systems, such as metal-catalyzed guanylation reactions, could offer milder reaction conditions and improved efficiency. organic-chemistry.org

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible reduces energy consumption. rjpn.org Microwave-assisted synthesis can be a tool to improve energy efficiency by reducing reaction times. rsc.org

Chemical Modifications of the Guanidine Moiety in this compound

The guanidine group in this compound is a versatile functional group that can undergo a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.

N-Alkylation and N-Acylation Reactions

The nitrogen atoms of the guanidine moiety are nucleophilic and can be readily alkylated or acylated.

N-Alkylation: The reaction with alkyl halides or other alkylating agents can introduce alkyl groups onto the guanidine nitrogen atoms. The regioselectivity of the alkylation can be influenced by the reaction conditions and the substitution pattern of the guanidine. In general, the terminal, unsubstituted nitrogen atoms are more nucleophilic and are preferentially alkylated.

Table 1: Examples of N-Alkylation of Guanidine Derivatives

| Guanidine Derivative | Alkylating Agent | Product | Reference |

|---|---|---|---|

| 1-Phenylguanidine | Methyl iodide | 1-Methyl-3-phenylguanidine | Fictionalized Example |

N-Acylation: Acylation of the guanidine group can be achieved using acylating agents such as acyl chlorides or anhydrides. This reaction introduces an acyl group, forming an N-acylguanidine derivative. These derivatives can exhibit different chemical and physical properties compared to the parent guanidine.

Table 2: Examples of N-Acylation of Guanidine Derivatives

| Guanidine Derivative | Acylating Agent | Product | Reference |

|---|---|---|---|

| 1-Phenylguanidine | Acetyl chloride | 1-Acetyl-3-phenylguanidine | Fictionalized Example |

Cyclization Reactions involving the Guanidine Unit

The guanidine moiety is a common building block in the synthesis of various heterocyclic compounds. Cyclization reactions can occur by reacting the guanidine with bifunctional reagents or through intramolecular reactions of suitably functionalized guanidine derivatives. researchgate.net

For instance, reaction with α,β-unsaturated ketones or esters can lead to the formation of pyrimidine (B1678525) derivatives. Similarly, reaction with 1,3-dicarbonyl compounds can also yield six-membered heterocyclic rings. nih.gov

Scheme 2: General Cyclization Reaction of a Guanidine with a 1,3-Dicarbonyl Compound

In this general scheme, the guanidine (represented as R-NH-C(=NH)NH₂) reacts with a 1,3-dicarbonyl compound to form a substituted 2-aminopyrimidine.

Formation of Complex Polycyclic Guanidine Frameworks

The guanidine unit can be incorporated into more complex polycyclic systems through various synthetic strategies. These frameworks are of interest due to their presence in a number of biologically active natural products.

One approach involves intramolecular cyclization reactions of arylguanidines bearing a reactive side chain. For example, a suitably positioned nitro group on the aromatic ring could be reduced to an amine, which could then participate in a cyclization with the guanidine moiety. lodz.pl Another strategy involves the palladium-catalyzed carboamination of N-allylguanidines to afford cyclic guanidine products. nih.gov Furthermore, N-amidinyliminium ions generated from α-(phenylthio)amidine precursors can undergo cyclocondensation with dienes and styrenes to furnish polycyclic guanidines. nih.gov The formation of ring-fused N-acylguanidines can also be achieved through a domino rearrangement and intramolecular cyclization process. nih.gov

These advanced synthetic methods open up possibilities for constructing intricate molecular architectures based on the this compound scaffold.

Structural Elucidation and Conformational Analysis of 1 2,6 Dichloro 3 Methylphenyl Guanidine and Its Derivatives

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in determining the structural and dynamic properties of 1-(2,6-dichloro-3-methylphenyl)guanidine. Techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), Raman spectroscopy, and Mass Spectrometry (MS) offer complementary information for a comprehensive analysis.

High-Resolution NMR Spectroscopy for Conformational Dynamics

High-resolution NMR spectroscopy is a powerful tool for investigating the conformational dynamics of molecules in solution. For guanidine (B92328) derivatives, NMR can reveal the presence of rotational isomers and quantify the energy barriers between different conformations.

In substituted phenylguanidines, rotation around the C-N bond connecting the phenyl ring to the guanidine moiety can be restricted, leading to the existence of distinct conformers that may be observable on the NMR timescale. The presence of bulky ortho-substituents, such as the two chlorine atoms in this compound, is expected to create a significant barrier to rotation. This can result in broadened NMR signals or even the appearance of separate sets of signals for each conformer if the rate of exchange is slow.

For instance, studies on similarly substituted guanidines have shown that the energy barrier to rotation can be determined by variable temperature NMR experiments. The coalescence temperature of the signals corresponding to the different conformers can be used to calculate the free energy of activation for the rotational process.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (ppm) for a Substituted Phenylguanidine Derivative in DMSO-d₆ (Note: This table is illustrative and based on data from structurally similar compounds.)

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Guanidine NH | 8.5 - 9.5 (br s) | - |

| Guanidine C | - | 155 - 160 |

| Phenyl H (aromatic) | 7.0 - 7.5 (m) | 120 - 140 |

| Methyl H | 2.3 (s) | 15 - 20 |

Interactive Data Table

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Guanidine NH | 8.5 - 9.5 (br s) | - |

| Guanidine C | - | 155 - 160 |

| Phenyl H (aromatic) | 7.0 - 7.5 (m) | 120 - 140 |

| Methyl H | 2.3 (s) | 15 - 20 |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including FT-IR and Raman techniques, provides valuable information about the functional groups present in a molecule and their chemical environment. For this compound, these methods can confirm the presence of the guanidine and substituted phenyl moieties.

The guanidinium (B1211019) group has several characteristic vibrational modes. The C=N stretching vibration typically appears in the region of 1600-1680 cm⁻¹. The N-H stretching vibrations of the amino groups are expected in the range of 3100-3500 cm⁻¹, often appearing as broad bands due to hydrogen bonding. The C-N stretching vibrations and N-H bending modes are also characteristic and can be found in the fingerprint region of the spectrum.

The dichloromethylphenyl group will also exhibit characteristic vibrations. The C-Cl stretching modes are typically observed in the 600-800 cm⁻¹ range. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aromatic C=C stretching bands will appear in the 1400-1600 cm⁻¹ region. The methyl group will have its characteristic C-H stretching and bending vibrations.

Table 2: Representative Vibrational Frequencies (cm⁻¹) for a Substituted Phenylguanidine (Note: This table is illustrative and based on data from structurally similar compounds.)

| Functional Group | FT-IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| N-H Stretch | 3100 - 3500 | 3100 - 3500 |

| C=N Stretch | 1600 - 1680 | 1600 - 1680 |

| Aromatic C=C Stretch | 1400 - 1600 | 1400 - 1600 |

| C-N Stretch | 1200 - 1350 | 1200 - 1350 |

| C-Cl Stretch | 600 - 800 | 600 - 800 |

Interactive Data Table

| Functional Group | FT-IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

|---|---|---|

| N-H Stretch | 3100 - 3500 | 3100 - 3500 |

| C=N Stretch | 1600 - 1680 | 1600 - 1680 |

| Aromatic C=C Stretch | 1400 - 1600 | 1400 - 1600 |

| C-N Stretch | 1200 - 1350 | 1200 - 1350 |

| C-Cl Stretch | 600 - 800 | 600 - 800 |

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) can provide the exact mass, which confirms its molecular formula.

The fragmentation pattern observed in the mass spectrum can also offer structural information. The molecular ion peak [M]⁺ would be expected, and its isotopic pattern would be characteristic of a molecule containing two chlorine atoms. Common fragmentation pathways for phenylguanidines may involve cleavage of the C-N bond between the phenyl ring and the guanidine group, leading to fragments corresponding to the dichloromethylphenyl cation and the guanidine radical cation.

Table 3: Predicted Mass Spectrometry Data for this compound (C₈H₉Cl₂N₃) (Note: This table is illustrative and based on theoretical calculations.)

| Ion | Predicted m/z |

| [M]⁺ | 217.02 |

| [M+H]⁺ | 218.03 |

| [C₇H₅Cl₂]⁺ | 159.98 |

| [CH₄N₃]⁺ | 58.04 |

Interactive Data Table

| Ion | Predicted m/z |

|---|---|

| [M]⁺ | 217.02 |

| [M+H]⁺ | 218.03 |

| [C₇H₅Cl₂]⁺ | 159.98 |

| [CH₄N₃]⁺ | 58.04 |

Single Crystal X-ray Diffraction Studies

Elucidation of Solid-State Molecular Architecture

For this compound, a single crystal X-ray diffraction study would reveal the precise arrangement of the atoms. It would confirm the planarity of the guanidine group and the orientation of the dichloromethylphenyl ring relative to it. The steric hindrance from the ortho-chloro substituents is expected to cause a significant dihedral angle between the plane of the phenyl ring and the plane of the guanidine moiety.

Crystal structures of related dichlorophenyl derivatives often show significant twisting of the phenyl ring out of the plane of the attached functional group. researchgate.net This is a direct consequence of minimizing steric repulsion between the ortho-substituents and the adjacent atoms.

Table 4: Representative Crystallographic Data for a Substituted Phenylguanidine Derivative (Note: This table is illustrative and based on data from structurally similar compounds.)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 15.1 |

| β (°) | 95.2 |

| Dihedral Angle (Phenyl-Guanidine) | 40-60° |

Interactive Data Table

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 15.1 |

| β (°) | 95.2 |

| Dihedral Angle (Phenyl-Guanidine) | 40-60° |

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding Networks)

The guanidine group is an excellent hydrogen bond donor, with multiple N-H groups that can participate in hydrogen bonding. In the solid state, this compound is expected to form extensive intermolecular hydrogen bonding networks.

X-ray diffraction analysis would precisely map these interactions. Common hydrogen bonding motifs in guanidinium salts involve the formation of dimers or extended chains. mdpi.com The N-H groups of the guanidine can form hydrogen bonds with the nitrogen atoms of neighboring guanidine groups or with other hydrogen bond acceptors if present. These interactions play a crucial role in stabilizing the crystal lattice. In the case of this compound, the chlorine atoms are not strong hydrogen bond acceptors but may participate in weaker C-H···Cl interactions. The primary interactions will be N-H···N hydrogen bonds between the guanidine moieties.

Investigation of Tautomerism and its Influence on Crystal Packing

Guanidines are known to exhibit tautomerism, primarily between amino and imino forms. In the case of this compound, two principal tautomers can be envisioned. The tautomeric preference in the solid state, which dictates the crystal packing, is influenced by both intramolecular and intermolecular forces, including hydrogen bonding.

Conformational Preferences and Stereochemical Insights

The conformational landscape of this compound is largely dictated by rotations around the C-N bonds of the guanidine core and the bond connecting the phenyl ring to the guanidine nitrogen.

Rotation around the C-N bonds in guanidines is generally hindered due to the partial double bond character arising from delocalization of the nitrogen lone pairs with the central carbon's π-system. This delocalization is fundamental to the basicity and reactivity of the guanidine group. The energy barrier for this rotation can be substantial. For instance, in amine-substituted [s]-triazines, which share some electronic similarities with guanidines, the rotational barrier around the triazine-N bond has been measured to be between 15.1 and 17.7 kcal/mol. nih.gov The magnitude of this barrier is sensitive to the electronic nature of the substituents on the nitrogen atoms.

In this compound, the electronic properties of the substituted phenyl ring will modulate the degree of π-delocalization within the guanidine moiety, thereby affecting the rotational barriers.

The 2,6-dichloro-3-methylphenyl group exerts significant steric and electronic effects on the conformation of the molecule. The two chlorine atoms in the ortho positions create substantial steric hindrance, which is expected to force the phenyl ring to adopt a non-planar orientation with respect to the guanidine group to minimize van der Waals repulsion. This twisting is a common feature in ortho-substituted phenyl derivatives. semanticscholar.org

Studies on ortho-substituted tertiary aromatic amides have shown that di-ortho-chloro substitution dramatically increases the rotational barrier around the aryl-carbonyl bond by up to 19.2 kcal/mol. nsf.gov A similar, significant increase in the rotational barrier around the Ar-N bond is anticipated for this compound. This steric clash can also influence the bond angles and bond lengths in the vicinity of the substituent. For example, in the crystal structure of 1,2-bis(2,6-dimethylphenyl)-3-phenylguanidine, the dihedral angles between the planes of the substituted phenyl rings and the central guanidine plane are large, at 60.94(7)° and 88.08(7)°. nih.govnih.gov

Table 1: Expected Conformational Influences of the 2,6-Dichloro-3-methylphenyl Substituent

| Feature | Expected Influence | Rationale |

|---|---|---|

| Dihedral Angle (Phenyl-Guanidine) | Significantly non-planar (> 60°) | Steric hindrance from ortho-chloro groups. nih.govnih.gov |

| Rotational Barrier (Ar-N bond) | High | Steric repulsion between ortho-chloro groups and the guanidine moiety. nsf.gov |

| Guanidine C-N Bond Character | Modulated π-delocalization | Electronic effects of the substituted phenyl ring. researchgate.net |

Due to the restricted rotation around the Ar-N bond, and potentially around the C-N bonds within the guanidine core, analogues of this compound could exhibit atropisomerism if the substitution pattern allows for chirality. Atropisomers are stereoisomers that can be isolated due to hindered rotation. The high rotational barrier expected from the 2,6-dichloro substitution makes this a distinct possibility for suitably designed derivatives.

The stereoselective synthesis of such analogues would require methodologies that can control the orientation of the substituents during the formation of the key bonds. While specific methods for the stereoselective synthesis of this compound analogues are not detailed in the searched literature, general strategies for the enantioselective synthesis of complex molecules often rely on chiral catalysts or auxiliaries. nih.govnih.gov For instance, the enantioselective synthesis of highly strained, substituted o,m,o,p-tetraphenylenes has been achieved with high enantiomeric excess using a cationic Rh(I)/(R)-H8-BINAP complex. nih.gov Similar principles could be applied to the synthesis of chiral guanidine-containing compounds.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1,2-bis(2,6-dimethylphenyl)-3-phenylguanidine |

Computational and Theoretical Studies of 1 2,6 Dichloro 3 Methylphenyl Guanidine

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, offering a detailed view of the electronic structure and energetic properties of molecules. For 1-(2,6-dichloro-3-methylphenyl)guanidine, these methods can predict its geometry, stability, and reactivity.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly effective for optimizing the molecular geometry of compounds like this compound to its lowest energy state. The B3LYP functional with a 6-311++G(d,p) basis set is a commonly employed combination for such calculations, providing a balance between accuracy and computational cost.

Geometry optimization calculations reveal the most stable three-dimensional arrangement of atoms in the molecule. For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that result in the minimum energy conformation. The presence of the dichloro and methyl substituents on the phenyl ring, as well as the guanidine (B92328) group, creates specific steric and electronic effects that influence the final geometry. The planarity of the guanidinium (B1211019) group and its orientation relative to the phenyl ring are key structural parameters determined through DFT.

Table 1: Predicted Geometrical Parameters of this compound from DFT Calculations This table presents hypothetical data based on typical values for similar compounds for illustrative purposes.

Parameter Value C-N (guanidine) Bond Length 1.35 Å C=N (guanidine) Bond Length 1.30 Å N-C-N (guanidine) Bond Angle 120° C-Cl Bond Length 1.74 Å Phenyl-N Dihedral Angle 45°

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide highly accurate predictions of molecular energies and spectroscopic properties. While computationally more demanding than DFT, these methods are invaluable for benchmarking and for obtaining precise data on reaction energies, activation barriers, and electronic transition energies. For this compound, ab initio calculations can be used to predict its infrared (IR) and Raman vibrational frequencies, as well as its UV-Visible absorption spectra. These theoretical spectra can be compared with experimental data to confirm the molecular structure and to understand its spectroscopic signatures.

Natural Bond Orbital (NBO) analysis is a technique used to study charge transfer and conjugative interactions within a molecule. It provides a localized, "chemist's" view of the electronic structure by transforming the delocalized molecular orbitals into localized orbitals that correspond to chemical bonds and lone pairs. For this compound, NBO analysis can quantify the delocalization of electron density from the nitrogen lone pairs of the guanidine group into the π-system of the phenyl ring and within the guanidinium moiety itself. This analysis reveals the nature of the intramolecular interactions that contribute to the molecule's stability and reactivity. The stabilization energies associated with these delocalization effects can be calculated, providing a quantitative measure of their importance.

Table 2: NBO Analysis - Second-Order Perturbation Theory Analysis of Fock Matrix This table presents hypothetical data based on typical values for similar compounds for illustrative purposes.

Donor NBO Acceptor NBO Stabilization Energy E(2) (kcal/mol) LP(N) on guanidine π*(C=C) of phenyl ring 5.2 π(C=N) in guanidine σ*(C-N) in guanidine 18.5 LP(Cl) σ*(C-C) of phenyl ring 1.2

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior by solving Newton's equations of motion for a system of atoms and molecules. This allows for the study of conformational changes and the influence of the environment on the molecule's behavior over time.

This compound possesses several rotatable bonds, leading to a complex conformational landscape. MD simulations can be used to explore the different possible conformations of the molecule in both the gas phase and in solution. By simulating the molecule's movements over nanoseconds or longer, a representative ensemble of conformations can be generated. This allows for the identification of the most populated (lowest energy) conformations and the energy barriers between them. Understanding the conformational preferences is crucial as different conformers may exhibit different biological activities or chemical reactivities. The simulations can reveal, for example, the preferred rotational orientation of the phenyl group relative to the guanidine moiety and how this is influenced by intramolecular hydrogen bonding or steric hindrance from the substituents.

The behavior of a molecule can be significantly altered by its solvent environment. MD simulations explicitly including solvent molecules (such as water) can provide a detailed understanding of solvation effects on the structure and dynamics of this compound. The simulations can reveal the structure of the solvation shell around the molecule, identifying specific hydrogen bonding interactions between the guanidine group and water molecules. The radial distribution function can be calculated to quantify the probability of finding solvent molecules at a certain distance from specific atoms in the solute. These studies are essential for understanding the molecule's solubility and how its conformation and reactivity might change in a biological, aqueous environment compared to the gas phase or a non-polar solvent.

Dynamics of Proton Transfer within the Guanidine Moiety

The guanidine group is one of the strongest organic bases in chemistry, a property attributable to the significant resonance stabilization of its protonated form, the guanidinium cation. Computational studies are essential for understanding the intricate dynamics of proton transfer involving this moiety.

For this compound, theoretical calculations, typically employing Density Functional Theory (DFT), would be used to investigate the protonation equilibrium. The guanidine moiety possesses three nitrogen atoms, creating the potential for different protonation sites and tautomeric forms in the neutral state. Computational models can predict the most energetically favorable site of protonation. It is widely established that protonation occurs at the imino (=N) nitrogen to form a highly symmetrical and resonance-stabilized cation.

Theoretical calculations can elucidate the proton transfer process by:

Mapping the Potential Energy Surface: This involves calculating the energy of the system as a proton moves from a donor to one of the nitrogen atoms of the guanidine group.

Simulating Solvent Effects: The dynamics of proton transfer are heavily influenced by the surrounding solvent. nih.gov Polarizable continuum models (PCM) or explicit solvent models in quantum mechanics/molecular mechanics (QM/MM) simulations can be used to understand how solvents like water or acetonitrile (B52724) mediate the proton transfer and stabilize the resulting charged species. nih.gov

Calculating pKa Values: Advanced computational methods can predict the acid dissociation constant (pKa), providing a quantitative measure of the basicity of the guanidine group as modified by the electron-withdrawing chloro and electron-donating methyl substituents on the phenyl ring.

These studies would provide a molecular-level understanding of how the specific substitution pattern on the phenyl ring modulates the electronic properties and, consequently, the proton affinity of the guanidine moiety.

Prediction of Reactivity and Reaction Pathways

Computational chemistry provides powerful tools for predicting the chemical reactivity of molecules and elucidating potential reaction pathways, thereby guiding synthetic efforts and explaining observed chemical behaviors.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to predict the reactivity of molecules. wikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.org

HOMO and LUMO Analysis: The HOMO is the orbital most likely to donate electrons, acting as a nucleophile, while the LUMO is the most likely to accept electrons, acting as an electrophile. libretexts.org For this compound, DFT calculations would determine the energies and spatial distributions of these frontier orbitals. The HOMO is expected to be localized primarily on the guanidine moiety, specifically the non-protonated nitrogen atoms. The LUMO would likely be distributed across the aromatic ring and the C=N bond of the guanidine group.

Predicting Reactivity: The energy gap between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. A small HOMO-LUMO gap suggests that the molecule is more polarizable and reactive. By calculating the HOMO and LUMO energies of this compound and potential reactants, chemists can predict the feasibility and nature of a reaction. For instance, in a reaction with an electrophile, the interaction would be governed by the overlap of the guanidine's HOMO with the electrophile's LUMO. wikipedia.org

A hypothetical FMO analysis might yield the following types of data:

| Orbital Property | Predicted Value (Arbitrary Units) | Description |

| HOMO Energy | High (e.g., -6.0 eV) | Indicates strong electron-donating (nucleophilic) character, centered on the guanidine nitrogens. |

| LUMO Energy | Low (e.g., -1.5 eV) | Indicates susceptibility to nucleophilic attack, likely on the central carbon of the guanidine or the aromatic ring. |

| HOMO-LUMO Gap | Moderate (e.g., 4.5 eV) | Suggests a balance of kinetic stability and chemical reactivity. |

This table is illustrative and does not represent actual calculated data.

Transition State Characterization for Synthetic Transformations

Any chemical reaction proceeds through a high-energy transition state (TS) that lies on the path between reactants and products. Characterizing this transient structure is key to understanding the reaction mechanism and predicting its rate.

For a synthetic transformation involving this compound, such as its synthesis or its use as a catalyst, computational methods can be employed to:

Locate the Transition State: Algorithms are used to find the geometry of the transition state on the potential energy surface. This structure represents the point of maximum energy along the minimum energy reaction path.

Vibrational Frequency Analysis: A key feature of a true transition state is that it has exactly one imaginary vibrational frequency. This frequency corresponds to the motion of the atoms along the reaction coordinate, for example, the stretching of a bond that is breaking and the forming of a new bond.

Determine Activation Energy: The energy difference between the reactants and the transition state is the activation energy (Ea). A lower activation energy implies a faster reaction rate. DFT calculations provide reliable estimates of these energy barriers. mdpi.com

Energy Profile Mapping for Chemical Transformations

A reaction energy profile provides a comprehensive view of the energy changes that occur during a chemical reaction. It maps the potential energy of the system against the reaction coordinate, which represents the progress of the reaction from reactants to products.

For a potential reaction of this compound, computational chemists would map the energy profile by:

Optimizing Geometries: Calculating the lowest-energy structures of the reactants, any intermediates, and the final products.

Characterizing Transition States: Locating all transition states that connect the reactants, intermediates, and products, as described in the previous section.

Chemical Reactivity and Mechanistic Investigations of 1 2,6 Dichloro 3 Methylphenyl Guanidine

Acid-Base Properties and Protonation Equilibria

The acid-base properties of guanidines are of fundamental importance to their function in various chemical and biological contexts. The high basicity of guanidine (B92328) (pKa of the conjugate acid is 13.6) is a result of the exceptional resonance stabilization of its protonated form, the guanidinium (B1211019) ion. In this cation, the positive charge is delocalized over all three nitrogen atoms.

The proton affinity (PA) is an intrinsic measure of the basicity of a molecule in the gas phase, devoid of solvent effects. For guanidines, protonation occurs at the sp²-hybridized imino nitrogen atom, leading to the formation of a highly symmetrical, resonance-stabilized guanidinium ion. Theoretical calculations have shown that the increase in resonance energy upon protonation of guanidine is substantial, contributing significantly to its high intrinsic basicity. For substituted aryl guanidines like 1-(2,6-dichloro-3-methylphenyl)guanidine, the gas-phase basicity would be influenced by the electronic effects of the substituents on the phenyl ring.

Table 1: Factors Influencing the Basicity of this compound

| Factor | Description | Expected Effect on Basicity |

| Resonance | Delocalization of the positive charge in the protonated guanidinium form. | Increases basicity. |

| Inductive Effect | The two chlorine atoms are strongly electron-withdrawing. | Decreases basicity. |

| Mesomeric Effect | The chlorine atoms have lone pairs that can be donated to the ring, but this is generally weaker than their inductive effect. | May slightly counteract the inductive effect, but the overall effect is electron withdrawal. |

| Steric Effect | The two chlorine atoms and the methyl group in the ortho and meta positions can force the guanidino group out of the plane of the phenyl ring, disrupting conjugation. | Can either increase or decrease basicity depending on the balance of electronic and steric factors. Disruption of conjugation would decrease the electron-withdrawing effect, potentially increasing basicity relative to a planar conformation. |

| Solvation | The ability of the solvent to stabilize the neutral molecule and the protonated cation. | Polar, protic solvents will stabilize the guanidinium ion, increasing the apparent basicity. |

The pKa of an aryl guanidine is highly sensitive to the nature and position of substituents on the aromatic ring. Electron-withdrawing groups generally decrease the basicity (lower the pKa of the conjugate acid) by destabilizing the developing positive charge during protonation. Conversely, electron-donating groups increase basicity.

In the case of this compound, the following effects are at play:

2,6-Dichloro Substitution: The two chlorine atoms are strongly electronegative and exert a powerful electron-withdrawing inductive effect (-I). This effect significantly reduces the electron density on the guanidino group, making it less basic. The presence of two ortho-chloro substituents is expected to have a more pronounced base-weakening effect compared to a single substituent due to their additive nature. Furthermore, the steric bulk of the ortho-substituents can force the guanidino group to twist out of the plane of the phenyl ring. This can disrupt the delocalization of the nitrogen lone pair into the aromatic system, which in turn can influence the basicity.

3-Methyl Substitution: The methyl group is a weak electron-donating group through an inductive effect (+I) and hyperconjugation. This would slightly counteract the electron-withdrawing effects of the chlorine atoms. However, its effect is likely to be minor compared to the two powerful chloro substituents.

The net effect of the 2,6-dichloro-3-methylphenyl substituent is a significant reduction in the basicity of the guanidine group compared to unsubstituted phenylguanidine.

Table 2: Predicted Effects of Substituents on the pKa of Phenylguanidine

| Substituent | Position | Electronic Effect | Expected Impact on pKa |

| Unsubstituted | - | - | Reference pKa |

| 2-Chloro | ortho | Strong -I | Decrease |

| 2,6-Dichloro | ortho, ortho | Very Strong -I, Steric Effects | Significant Decrease |

| 3-Methyl | meta | Weak +I | Slight Increase |

| 2,6-Dichloro-3-methyl | ortho, ortho, meta | Dominant -I from Cl, Minor +I from Me, Steric Effects | Significant Decrease |

Reaction Mechanisms of this compound

The reactivity of guanidines is characterized by the nucleophilicity of the nitrogen atoms and the potential for the central carbon atom to act as an electrophile under certain conditions.

The guanidine core contains both nucleophilic and potentially electrophilic sites. The nitrogen atoms, with their lone pairs of electrons, are nucleophilic. The high basicity of guanidines makes them strong nucleophiles. However, due to the extensive resonance delocalization in the neutral form, the nucleophilicity is somewhat attenuated compared to what might be expected based on their basicity alone. In many reactions, guanidines act as bases to deprotonate a substrate, which then participates in a subsequent reaction. They can also act as nucleophilic catalysts.

The central carbon atom of the guanidine group is electron-deficient due to its bonding to three electronegative nitrogen atoms. However, it is generally unreactive towards nucleophiles due to the strong resonance stabilization of the guanidine functional group. For nucleophilic attack to occur at the guanidine carbon, the resonance stabilization must be overcome, for instance, by derivatization into a more reactive species or by using very strong nucleophiles under harsh conditions.

The two chlorine atoms on the phenyl ring of this compound have a profound impact on its reactivity:

Reduced Nucleophilicity: The strong electron-withdrawing nature of the chlorine atoms significantly reduces the electron density on the guanidino nitrogen atoms, thereby decreasing their nucleophilicity. This makes this compound a weaker nucleophile than unsubstituted phenylguanidine.

Modified Acidity of N-H Protons: The electron-withdrawing substituents increase the acidity of the N-H protons of the guanidine group. This can be an important factor in reactions where the guanidine acts as a proton donor or in the formation of metal complexes.

Potential for Nucleophilic Aromatic Substitution: While generally unreactive, the chlorine atoms on the aromatic ring could potentially undergo nucleophilic aromatic substitution under very harsh conditions, although this is not a typical reaction pathway for this class of compounds.

Stereoelectronic effects arise from the spatial arrangement of orbitals and have a significant impact on reactivity. In this compound, the steric bulk of the two ortho-chloro substituents and the meta-methyl group is substantial.

Steric Hindrance: The substituents on the phenyl ring create significant steric hindrance around the guanidino group. This can impede the approach of reactants to the nitrogen atoms, thereby slowing down reactions where the guanidine acts as a nucleophile. This steric crowding can also influence the regioselectivity of reactions involving the guanidine group.

Conformational Effects: The steric interactions between the ortho-substituents and the guanidino group will likely force the guanidino group to adopt a non-planar conformation relative to the phenyl ring. This twisting will reduce the electronic communication (conjugation) between the guanidino group and the aromatic ring. This disruption of conjugation can have a complex effect on reactivity, as it diminishes the electron-withdrawing influence of the ring on the guanidine nitrogens, potentially making them more basic and nucleophilic than if the system were planar. However, this effect is likely outweighed by the strong inductive withdrawal of the chlorine atoms.

Intermolecular Interactions of this compound

The arrangement of molecules in the solid state and their behavior in solution are governed by a variety of non-covalent intermolecular interactions. For this compound, the key functional groups—the guanidine moiety, the dichlorinated phenyl ring, and the methyl group—dictate its potential for engaging in hydrogen bonding, π-π stacking, and halogen bonding. These interactions are fundamental to its self-assembly and potential applications in supramolecular chemistry.

Hydrogen Bonding Propensities and Complex Formation

The guanidine group is a prominent feature of this compound, making it a strong candidate for hydrogen bonding. Guanidines are highly basic compounds, and their conjugate acids, guanidinium ions, are stabilized by resonance. The guanidine moiety possesses both hydrogen bond donors (the N-H groups) and hydrogen bond acceptors (the imine nitrogen). This dual functionality allows for the formation of robust and directional hydrogen bonds.

The propensity for hydrogen bonding also suggests that this compound can form complexes with other molecules that have complementary hydrogen bonding sites. This is a key aspect of its potential use in supramolecular chemistry and molecular recognition. The strength and directionality of these hydrogen bonds make them reliable tools for constructing well-defined molecular assemblies.

Table 1: Potential Hydrogen Bonding Interactions of this compound

| Donor Group | Acceptor Group | Interaction Type |

| Guanidine N-H | Guanidine N (imine) | Intermolecular |

| Guanidine N-H | External H-bond acceptor (e.g., solvent, another molecule) | Intermolecular |

| External H-bond donor | Guanidine N (imine) | Intermolecular |

| Phenyl C-H | Guanidine N (imine) or external acceptor | Weak Intermolecular |

π-π Stacking and Halogen Bonding Interactions

The substituted phenyl ring in this compound introduces the possibility of other significant intermolecular interactions, namely π-π stacking and halogen bonding.

Halogen Bonding: The two chlorine atoms on the phenyl ring are potential halogen bond donors. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species and interacts with a Lewis base (a nucleophile). The chlorine atoms in this compound can form halogen bonds with electron-rich atoms such as oxygen or nitrogen, including the nitrogen atoms of the guanidine group of a neighboring molecule. The strength of these interactions depends on the polarizability of the halogen and the nature of the electron donor. Halogen bonding has emerged as a significant tool in crystal engineering and the design of supramolecular assemblies. The presence of both hydrogen and halogen bond donors in this compound offers a rich variety of possible intermolecular connections.

Table 2: Potential π-π Stacking and Halogen Bonding Parameters (Hypothetical)

| Interaction Type | Interacting Moieties | Typical Distance (Å) |

| π-π Stacking | Phenyl ring - Phenyl ring | 3.5 - 4.0 |

| Halogen Bonding | Phenyl-Cl ··· N (guanidine) | ~3.0 - 3.5 |

| Halogen Bonding | Phenyl-Cl ··· External Lewis Base | Variable |

Self-Assembly and Supramolecular Chemistry Potential

The combination of strong and directional hydrogen bonding, potential for π-π stacking, and the possibility of halogen bonding gives this compound significant potential for use in self-assembly and supramolecular chemistry. Guanidine-containing molecules are known to be excellent building blocks for creating complex supramolecular architectures. mdpi.com

The ability to form predictable and robust intermolecular interactions is a cornerstone of crystal engineering and the bottom-up design of functional materials. By carefully selecting co-crystallizing agents or solvents, it may be possible to guide the self-assembly of this compound into specific architectures such as tapes, sheets, or three-dimensional networks. These ordered assemblies could have interesting material properties.

Furthermore, the guanidine group's ability to be protonated to form a stable guanidinium cation adds another layer of control over its self-assembly. The charge-assisted hydrogen bonds in the protonated form are generally stronger and more directional, which can be exploited to create highly ordered structures. The interplay between the various non-covalent forces makes this compound a molecule of interest for the development of new supramolecular systems. The modular nature of guanidine chemistry allows for further functionalization, opening up possibilities for creating even more complex and functional self-assembling systems. researchgate.net

Derivatization Strategies and Analogue Synthesis Based on the 1 2,6 Dichloro 3 Methylphenyl Guanidine Scaffold

Design and Synthesis of Novel Guanidine (B92328) Analogues

The synthesis of new analogues based on the 1-(2,6-dichloro-3-methylphenyl)guanidine scaffold involves a range of synthetic methodologies that allow for precise structural modifications. These strategies are crucial for developing a comprehensive understanding of the molecule's interaction with biological targets.

Variation of the Aromatic Ring Substitution Pattern

Altering the substitution pattern on the phenyl ring is a fundamental strategy in medicinal chemistry to probe interactions within a receptor's binding pocket and to modify the physicochemical properties of the lead compound. For the this compound scaffold, this involves synthesizing analogues with different substituents at various positions on the aromatic ring.

Key synthetic approaches for introducing this diversity include utilizing Suzuki-Miyaura cross-coupling reactions to attach various aryl or heteroaryl groups. nih.gov For instance, a diprotected chloropyridine guanidine can serve as a key precursor for the rapid introduction of different aromatic systems. nih.gov Another established method involves the coupling of aryl bromides with 2-amino-4,6-dimethoxypyrimidine, followed by acidic cleavage to yield the desired aryl-substituted guanidines. researchgate.net

These modifications can systematically evaluate the impact of electronic effects (electron-donating vs. electron-withdrawing groups), steric bulk, and lipophilicity on biological activity.

Table 1: Examples of Aromatic Ring Modifications

| Modification Type | Example Substituent(s) | Rationale |

|---|---|---|

| Electronic Variation | -NO₂, -CN, -CF₃ (electron-withdrawing) | To probe for interactions with electron-rich domains in the binding site. |

| -OCH₃, -N(CH₃)₂ (electron-donating) | To enhance interactions with electron-deficient pockets. | |

| Steric Variation | -C(CH₃)₃ (tert-butyl), -iPr (isopropyl) | To explore the size and shape of the hydrophobic binding pocket. |

| -F, -Cl, -Br (halogens of varying size) | To fine-tune steric and electronic properties simultaneously. | |

| Lipophilicity/Hydrophilicity | -OCF₃, -SF₅ | To increase lipophilicity and potentially improve membrane permeability. |

Modification of the Guanidine Nitrogen Atoms

Synthetically, these modifications can be achieved using tailor-made precursors that allow for the transfer of a pre-modified guanidine group to the aryl amine. For the synthesis of N-alkylated guanidines, precursors based on N,N′-Di-Boc-1H-pyrazole-1-carboxamidine are commonly used. researchgate.netnih.gov Acylated guanidines can be prepared from acylated derivatives of N-Boc-S-methylisothiourea. researchgate.netnih.gov These methods provide a controlled way to introduce substituents onto the terminal nitrogen atoms of the guanidine group.

Such modifications can shift selectivity between receptor subtypes by altering specific hydrogen bond interactions within the binding site. nih.gov For instance, moving a substituent from the N1 to the N3 position of the guanidine can impact receptor affinity. acs.org

Table 2: Strategies for Modifying Guanidine Nitrogen Atoms

| Modification | Synthetic Approach | Potential Impact |

|---|---|---|

| N-Alkylation | Reaction with alkyl halides; use of N,N′-Di-Boc-1H-pyrazole-1-carboxamidine precursors. researchgate.netnih.gov | Reduces the number of H-bond donors; modulates basicity and lipophilicity. |

| N-Acylation | Reaction with acyl chlorides or anhydrides; use of acylated N-Boc-S-methylisothiourea precursors. researchgate.netnih.gov | Significantly reduces basicity by delocalizing nitrogen lone pairs; introduces new interaction points. |

| N-Arylation | Buchwald-Hartwig or Ullman-type coupling reactions. scripps.edu | Introduces bulky groups that can probe steric limits of the binding site. |

| Cyclization | Intramolecular reactions to form cyclic guanidine systems. | Restricts conformational flexibility; can improve binding affinity. |

Incorporation of Heterocyclic Moieties

Embedding the guanidine functionality within a heterocyclic ring system is a powerful strategy to create conformationally constrained analogues and introduce novel interaction points. bohrium.com This approach can lead to compounds with improved selectivity and metabolic stability.

A variety of synthetic methods are available for constructing such systems. The Biginelli reaction, a three-component condensation of a guanidine, an aldehyde, and a β-ketoester, is a well-established method for synthesizing dihydropyrimidine-containing heterocycles. nih.govresearchgate.net Other cyclization reactions can produce five-membered rings like 2-aminoimidazolines or seven-membered rings such as 2-amino-4,5,6,7-tetrahydro-1H-1,3-diazepines. researchgate.netbohrium.com The synthesis of 1,3,5-triazines can be achieved from the reaction of guanidine with reagents like N-formylformamidine. bohrium.com The choice of synthetic route allows for the creation of a diverse range of fused and unfused heterocyclic systems. mdpi.com

Table 3: Examples of Guanidine-Containing Heterocycles

| Heterocycle | Ring Size | Synthetic Method Example |

|---|---|---|

| 2-Imino-dihydropyrimidine | 6-membered | Biginelli reaction with a β-ketoester and an aldehyde. nih.gov |

| 2-Amino-imidazole | 5-membered | Condensation of a monosubstituted guanidine with glyoxal (B1671930) dihydrate. bohrium.com |

| 1,3,5-Triazine | 6-membered | Reaction of guanidine with benzaldehydes or N-formylformamidine. bohrium.com |

| Imidazo[2,1-c] bohrium.comnih.govbeta-sheet.orgtriazole | Fused System | Multi-step synthesis involving thiourea (B124793) derivatization and cyclization. mdpi.com |

Scaffold Hopping and Isosteric Replacements

Scaffold hopping and the use of bioisosteres are advanced strategies aimed at discovering novel core structures while retaining or improving the essential binding interactions of the original pharmacophore. These approaches are particularly relevant for the guanidine group, whose high basicity can be problematic.

Bioisosteric Transformations of the Guanidine Moiety

Replacing the highly basic guanidine group with a bioisostere—a chemical group with similar steric and electronic properties—can improve a compound's pharmacokinetic profile, such as oral bioavailability, by reducing its pKa while maintaining key hydrogen-bonding interactions. beta-sheet.orgnih.gov

Several functional groups have been investigated as guanidine bioisosteres. The amidinohydrazone motif has been shown to be an effective replacement, as it preserves key hydrogen-bonding interactions while offering a reduced pKa. beta-sheet.org For interactions with RNA, a squaryldiamine group has been successfully used to mimic the guanidine functionality. nih.gov A more recent and structurally unique bioisostere is the "deltic guanidinium (B1211019)," where the central carbon of the guanidinium is replaced by a cyclopropenium ion, creating an expanded macrostere that retains the cationic and hydrogen-bond-donating features of the parent group. rsc.orgcolumbia.edu

Table 4: Bioisosteric Replacements for the Guanidine Moiety

| Bioisostere | Key Features | Rationale for Replacement |

|---|---|---|

| Amidinohydrazone | Reduced pKa compared to guanidine. beta-sheet.org | Maintains key hydrogen-bonding patterns while improving drug-like properties. beta-sheet.org |

| Squaryldiamine | Mimics the spatial arrangement of H-bond donors. | Successfully replaces guanidine in RNA-binding molecules. nih.gov |

| 2-Aminoimidazoline | A common cyclic replacement. | Reduces basicity and introduces conformational rigidity. |

| Deltic Guanidinium | Expanded macrostere of guanidinium. columbia.edu | Retains essential features (charge, H-bond donation) but with a larger size, potentially altering selectivity. rsc.orgcolumbia.edu |

Exploration of Alternative Linkers to the Aryl Group

Strategies often focus on altering the length, rigidity, and chemical nature of the linker. Replacing flexible alkyl chains with more conformationally restricted units, such as a 1,4-cyclohexylene or a p-phenylene group, can reduce the number of rotatable bonds and lock the molecule into a more favorable binding conformation. acs.orgnih.gov Studies have also shown that systematically lengthening the linker between the guanidine and the aryl group can increase inhibitory potency, likely due to enhanced flexibility allowing for better adaptation to the binding site. nih.gov

Table 5: Examples of Alternative Linker Strategies

| Linker Type | Example Structure | Purpose of Modification |

|---|---|---|

| Flexible Alkyl Chains | -(CH₂)n- | To explore optimal distance between pharmacophoric elements. |

| Rigid Spacers | 1,4-cyclohexylene, p-phenylene | To reduce conformational flexibility and improve binding affinity by lowering the entropic penalty. acs.orgnih.gov |

| Extended Linkers | -CH₂-Aryl- | To access additional binding pockets or alter the vector of the guanidine group relative to the core. nih.gov |

| Heteroatom-containing Linkers | -O-(CH₂)n-, -S-(CH₂)n- | To introduce polarity and potential hydrogen bond accepting sites. |

Libraries of Guanidine Derivatives for Chemical Screening (non-biological)

The creation of libraries of guanidine derivatives is a valuable strategy in chemical research to explore new areas of chemical space and to identify compounds with novel properties. The guanidinium group, with its strong basicity and ability to form multiple hydrogen bonds, makes it an attractive functional group for incorporation into diverse molecular architectures.

Combinatorial Chemistry Approaches for Scaffold Diversification

Combinatorial chemistry provides a powerful set of tools for the rapid synthesis of large numbers of distinct but structurally related molecules. For a scaffold such as this compound, diversification could be achieved by modifying different parts of the molecule.

One common approach is solid-phase synthesis , where the guanidine scaffold would be attached to a solid support, such as a resin bead. acs.org This allows for the use of excess reagents to drive reactions to completion, with purification simplified to washing the resin. acs.org Diverse building blocks could then be introduced at various positions on the scaffold. For instance, if the guanidine nitrogen atoms are amenable to substitution, a variety of amines or other nucleophiles could be reacted to generate a library of N-substituted derivatives.

Another strategy is parallel synthesis , where reactions are carried out in spatially separated reaction vessels, such as the wells of a microtiter plate. This method allows for the creation of a library of individual, well-characterized compounds. By reacting the this compound core with a diverse set of reactants in each well, a library of analogues could be efficiently generated.

The choice of building blocks is crucial for maximizing the chemical diversity of the library. These building blocks would typically be selected based on a variety of physicochemical properties, such as size, shape, polarity, and reactivity, to ensure a broad exploration of the chemical space.

Automated Synthesis Techniques for High-Throughput Derivatization

To accelerate the synthesis of large chemical libraries, automated synthesis platforms are frequently employed. nih.gov These systems can perform repetitive tasks such as dispensing reagents, controlling reaction conditions (e.g., temperature and time), and performing work-up procedures with high precision and reproducibility. chemrxiv.org

For the high-throughput derivatization of a this compound scaffold, a robotic liquid handling system could be programmed to execute a series of reactions in parallel. For example, a stock solution of the guanidine scaffold could be dispensed into the wells of a 96- or 384-well plate, followed by the addition of a different building block to each well from a pre-selected library of reagents. The reaction plate could then be moved to an automated heating/cooling block and shaker to facilitate the reactions. After the reactions are complete, automated purification techniques, such as solid-phase extraction (SPE) or preparative high-performance liquid chromatography (HPLC), could be used to isolate the desired products.

The integration of automated synthesis with high-throughput purification and analysis allows for the rapid generation of large libraries of compounds ready for screening. rsc.org

Characterization of Novel Chemical Space Occupied by Derivatives

The "chemical space" of a library of compounds refers to the multi-dimensional space defined by their structural and physicochemical properties. Characterizing the novel chemical space occupied by the derivatives of this compound is essential to understand the diversity and potential utility of the library.

A variety of computational methods are used to analyze chemical space. These include the calculation of molecular descriptors such as:

Molecular Weight (MW): A measure of the size of the molecules.

LogP: A measure of the lipophilicity of the compounds.

Topological Polar Surface Area (TPSA): An indicator of the polarity and hydrogen bonding capacity of the molecules.

Number of Rotatable Bonds: A measure of molecular flexibility.

Molecular Shape Descriptors: Such as principal moments of inertia, which describe the three-dimensional shape of the molecules.

By plotting the distribution of these descriptors for the synthesized library, one can visualize the region of chemical space that has been explored. This can be compared to the chemical space of existing compound collections to assess the novelty of the synthesized library. For instance, a library occupying a sparsely populated region of chemical space would be of particular interest for discovering compounds with unique properties.

Interactive data tables could be generated to allow for the dynamic exploration of these properties across the virtual or synthesized library.

| Compound ID | Molecular Formula | Molecular Weight | cLogP | TPSA |

| Scaffold | C8H9Cl2N3 | 222.08 | 2.5 | 64.6 |

| Derivative 1 | ... | ... | ... | ... |

| Derivative 2 | ... | ... | ... | ... |

| ... | ... | ... | ... | ... |

Note: The data in the table is hypothetical as no specific derivatives of this compound have been reported in the literature.

Advanced Analytical Techniques for the Characterization of 1 2,6 Dichloro 3 Methylphenyl Guanidine and Its Congeners

Hyphenated Techniques for Complex Mixture Analysis

Hyphenated analytical techniques, which combine two or more methods, are powerful tools for the analysis of complex mixtures, offering enhanced resolution and specificity. For 1-(2,6-Dichloro-3-methylphenyl)guanidine, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable for confirming its identity and assessing its purity.

GC-MS and LC-MS for Purity and Identity Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) is a more versatile technique for the analysis of a wider range of compounds, including those that are non-volatile or thermally labile, such as this compound. LC-MS combines the separation power of liquid chromatography with the sensitive and selective detection of mass spectrometry. A closely related compound, guanabenz (B1672423), which is 1-(2,6-dichlorobenzylideneamino)guanidine, has been extensively studied using LC-MS/MS. These studies provide a valuable framework for the analysis of this compound. For instance, a reliable and sensitive LC-MS/MS method for the simultaneous determination of the E- and Z-isomers of guanabenz has been developed. This method utilizes a C18 reverse-phase column with a gradient elution, coupled with tandem mass spectrometry detection using positive electrospray ionization. acs.orgnih.govchromatographyonline.com

Purity Confirmation: LC-MS can effectively separate this compound from its impurities, such as starting materials, byproducts, and degradation products. The high sensitivity of the mass spectrometer allows for the detection and quantification of trace-level impurities.

Identity Confirmation: The mass spectrometer provides the molecular weight of the compound and its fragments. High-resolution mass spectrometry can yield the exact mass, which can be used to determine the elemental composition, thus confirming the identity of this compound with a high degree of confidence.

| Parameter | Typical LC-MS Conditions for Guanabenz (as a proxy) |

| Column | C18 Reverse Phase |

| Mobile Phase | Gradient elution with acetonitrile (B52724) and water |

| Ionization | Positive Electrospray Ionization (ESI+) |

| Detection | Tandem Mass Spectrometry (MS/MS) |

HPLC for Quantitative Analysis and Separation of Isomers

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis for the quantitative determination of active pharmaceutical ingredients and the separation of isomers. For this compound, HPLC methods are crucial for assessing its potency and for resolving any potential isomers.

The separation of positional isomers of dichlorobenzene and related compounds has been successfully achieved using reverse-phase HPLC. mdpi.com This suggests that an HPLC method with a suitable stationary phase, such as C18, and an optimized mobile phase can be developed for the quantitative analysis of this compound. UV detection is commonly employed for quantitative analysis, as the phenyl ring in the molecule provides a chromophore.

Furthermore, the guanabenz molecule is known to exist as E/Z isomers, and HPLC has been successfully used to separate these. acs.orgnih.govchromatographyonline.com Given the structural similarities, it is plausible that this compound could also exhibit isomerism, which would necessitate the development of a stability-indicating HPLC method capable of separating and quantifying these isomers.

| Parameter | Typical HPLC Conditions for Separation of Related Isomers |

| Stationary Phase | C18 or other suitable reverse-phase material |

| Mobile Phase | Acetonitrile/water or Methanol/water gradients |

| Detector | UV-Vis Detector |

| Flow Rate | Typically 1.0 mL/min |

Solid-State NMR Spectroscopy for Amorphous and Crystalline Forms

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for characterizing the solid forms of pharmaceutical compounds. It can distinguish between different crystalline forms (polymorphs) and amorphous material, which can have significant implications for the compound's physical and chemical properties.

For this compound, which is often formulated as a hydrochloride salt, solid-state NMR can provide valuable information about the local environment of the nuclei (e.g., ¹³C, ¹⁵N, ¹H, and ³⁵Cl). The chemical shifts and other NMR parameters are sensitive to the molecular conformation and intermolecular interactions, which differ between crystalline and amorphous forms.

While specific solid-state NMR data for this compound is not publicly available, studies on other hydrochloride salts of small molecules have demonstrated the utility of this technique. acs.org For instance, ³⁵Cl solid-state NMR can be particularly informative for hydrochloride salts, as the chlorine nucleus is sensitive to its local environment, including hydrogen bonding interactions. acs.org

| Technique | Information Gained |

| ¹³C CP/MAS NMR | Provides information on the number of non-equivalent carbon atoms in the asymmetric unit. |

| ¹⁵N CP/MAS NMR | Elucidates the electronic environment of the nitrogen atoms in the guanidine (B92328) group. |

| ³⁵Cl Solid-State NMR | Differentiates between different solid forms based on the local environment of the chloride ion. |

Chiral Chromatography for Enantiomeric Excess Determination

While this compound itself is not chiral, some of its congeners or derivatives may possess chiral centers. In such cases, the determination of enantiomeric excess (ee) is a critical quality attribute, as different enantiomers can have distinct pharmacological and toxicological profiles.

Chiral chromatography is the most widely used technique for the separation of enantiomers. This is typically achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. There are various types of CSPs available, including those based on polysaccharides, proteins, and cyclodextrins.

Even for achiral compounds like this compound, chiral chromatography can be relevant in the context of its interaction with chiral biological systems. Furthermore, the synthesis of its derivatives could potentially introduce chirality, necessitating the development of chiral separation methods. The selection of an appropriate CSP and mobile phase is crucial for achieving successful enantiomeric separation.

| CSP Type | Principle of Separation |

| Polysaccharide-based | Utilizes the chiral grooves and cavities of coated or immobilized polysaccharides. |

| Protein-based | Based on the stereospecific binding of enantiomers to immobilized proteins. |

| Cyclodextrin-based | Involves the formation of transient diastereomeric inclusion complexes. |

Emerging Research Frontiers and Future Directions for 1 2,6 Dichloro 3 Methylphenyl Guanidine in Chemical Science

Applications as Chemical Tools and Reagents

The structural features of 1-(2,6-Dichloro-3-methylphenyl)guanidine make it a promising candidate for various applications in synthetic and analytical chemistry. Its utility can be projected in areas such as organic synthesis, catalysis, and the development of chemical probes.

Role in Guanidinylation Reactions for Organic Synthesis

Guanidinylation, the process of introducing a guanidine (B92328) group onto a molecule, is a vital transformation in the synthesis of pharmaceuticals and biologically active compounds. The development of efficient guanidinylating agents is a key area of research. Aryl guanidines can be synthesized through various catalytic methods, which could also potentially be used to apply this compound as a reagent.

Modern synthetic methods for preparing N-aryl guanidines include transition metal-catalyzed reactions that offer high efficiency and broad substrate scope. For instance, copper-catalyzed three-component reactions involving cyanamides, arylboronic acids, and amines provide a direct route to trisubstituted aryl guanidines. researchgate.netorganic-chemistry.org Similarly, palladium-catalyzed carboamination reactions between N-allyl guanidines and aryl halides have been developed to produce cyclic guanidine structures. organic-chemistry.org These methodologies suggest that this compound could potentially be synthesized and employed in subsequent reactions. The electron-deficient nature of its aryl ring, due to the dichloro substitution, might influence its reactivity in such synthetic protocols.

Table 1: Selected Catalytic Methods for Aryl Guanidine Synthesis

| Catalytic System | Reactants | Product Type | Reference |

|---|---|---|---|

| CuCl₂·2H₂O / Bipyridine | Cyanamide (B42294), Arylboronic Acid, Amine | N,N',N''-Trisubstituted Aryl Guanidine | researchgate.netorganic-chemistry.org |

| Palladium Catalyst | N-Allyl Guanidine, Aryl/Alkenyl Halide | Substituted 5-Membered Cyclic Guanidine | organic-chemistry.org |

| Silver Catalyst | Tosyl-protected N-allylguanidine | Substituted Cyclic Guanidine | organic-chemistry.org |

Utility as Catalysts or Ligands in Metal-Mediated Transformations

Guanidines are recognized as excellent N-donor ligands capable of coordinating with a wide range of metals to form stable complexes. rsc.org These metal-guanidine complexes have shown significant catalytic activity in various organic transformations. rsc.org The electronic and steric properties of the guanidine ligand can be fine-tuned by altering the substituents, which in turn modulates the activity of the metal catalyst. mdpi.com

The this compound ligand, with its sterically demanding and electron-withdrawing aryl group, could offer unique properties to a metal center. The guanidine moiety has been successfully used as a directing group in palladium-catalyzed C-H functionalization reactions, enabling the ortho-arylation and olefination of arenes. nih.govresearchgate.net It is plausible that this compound could act as a directing group, facilitating the selective functionalization of its own aryl ring or participating as a ligand in the transformation of other substrates. The steric bulk provided by the 2,6-dichloro-3-methylphenyl group could be advantageous in asymmetric catalysis, where creating a specific chiral environment around the metal center is crucial.

Development as Probes for Chemical Interaction Studies (non-biological)

The guanidinium (B1211019) group, the protonated form of guanidine, is an effective hydrogen bond donor and can participate in anion recognition. This property is the basis for its use in designing receptors and probes for various chemical species. While specific studies on this compound as a chemical probe are not yet available, the broader class of guanidine derivatives has been explored for this purpose. For example, substituted guanidines have been used to study molecular interactions and recognition processes. acs.org The design of such probes often involves incorporating a signaling unit (e.g., a fluorophore) whose properties change upon binding to a target analyte. The specific substitution pattern on the phenyl ring of this compound could be leveraged to fine-tune its binding affinity and selectivity for particular non-biological analytes.

Integration into Functional Materials

The incorporation of guanidine functionalities into polymers and other materials can impart unique properties, such as enhanced binding capabilities, catalytic activity, and responsiveness to external stimuli.

Exploration in Polymer Chemistry and Supramolecular Materials

Guanidine and its derivatives are valuable building blocks in supramolecular chemistry and materials science. mdpi.com The strong hydrogen-bonding ability of the guanidinium group makes it an excellent functional group for directing the self-assembly of molecules and for anion binding. Recent advances have highlighted the use of guanidinium-based receptors and functionalized materials for the recognition of anions, even in competitive aqueous environments. oup.com

It is conceivable that this compound could be incorporated as a monomer or a functional side group in polymers. Such guanidine-functionalized polymers could find applications as anion-exchange membranes or as scaffolds for creating organized supramolecular structures. The specific phenyl substituent could influence the packing and intermolecular interactions within the material, potentially leading to novel material properties.

Design of Guanidine-Based Sensors and Sensing Materials

The ability of the guanidine group to interact with various molecules and ions has led to the development of guanidine-based sensors. These sensors can operate through different mechanisms, including colorimetric or fluorometric changes upon analyte binding. For instance, dual-responsive fluorometric probes containing guanidine moieties have been synthesized for the selective detection of cations like Zn²⁺ and anions like F⁻. rsc.org

Furthermore, guanidine-based materials are being explored for gas sensing. A polymer derived from a guanidine derivative, polyhexamethylene biguanide (B1667054) (PHMB), has been used to coat a microbubble resonator for the high-sensitivity detection of CO₂ gas. researchgate.net Another innovative approach involves the creation of guanidine-based Covalent Organic Frameworks (COFs), which are porous crystalline polymers. These materials have shown promise as chromic sensors that change color in response to acids and bases. acs.orgnih.gov By analogy, materials functionalized with this compound could be designed for specific sensing applications, where the dichloromethylphenyl group would modulate the material's selectivity and sensitivity towards target analytes.

Table 2: Examples of Guanidine-Based Sensing Materials

| Material Type | Target Analyte(s) | Sensing Mechanism | Reference |

|---|---|---|---|

| Dual-responsive Fluorometric Probes | Zn²⁺, F⁻, Cu²⁺, Fe³⁺ | Fluorometric 'turn-on' / Colorimetric | rsc.org |

| Guanidine-based Covalent Organic Frameworks (COFs) | Acids, Bases | Chromic (Color Change) | acs.orgnih.gov |